1-Cyclopropylsulfonyl-piperidin-4-one
Overview
Description
1-Cyclopropylsulfonyl-piperidin-4-one is a heterocyclic compound with a piperidin-4-one core. Its chemical structure features a cyclopropylsulfonyl group attached to the piperidine ring. This compound has drawn interest due to its potential biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. This reaction yields a series of 2,6-diaryl-3-methyl-4-piperidones. Subsequently, these compounds can be further modified by reacting with thiosemicarbazide to obtain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones .
Scientific Research Applications
Synthesis and Biological Evaluation
1-Cyclopropylsulfonyl-piperidin-4-one is involved in the synthesis of various biologically active compounds. For instance, 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized using this compound and showed potential activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies indicated significant ligand-BChE binding affinity and orientation in active sites of human BChE protein, highlighting its potential in medicinal chemistry (Khalid et al., 2016).
Solid-Phase Synthesis Applications
This compound derivatives have been utilized in solid-phase synthesis. A polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a precursor for substituted divinyl ketones in heterocyclization reactions with amines, demonstrating its utility in chemical synthesis processes (Barco et al., 1998).
Cyclin-Dependent Kinase Inhibition
This compound derivatives have also shown potential as inhibitors of cyclin-dependent kinase CDK2. A specific study utilized a beta-aminoethylsulfone group linked to the 4-position of a phenyl group attached at N-2 of O6-cyclohexylmethylguanine, resulting in potent CDK2 inhibitors (Griffin et al., 2006).
Development of Antibacterial Agents
Compounds derived from this compound have been explored as antibacterial agents. 1-Cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with a sulfinyl or sulfonyl group at C-7 were synthesized and showed potential as potent antibacterial agents (Miyamoto et al., 1987).
Inhibition of Carbonic Anhydrase II, IX, and XII
Hydrazidoureidobenzensulfonamides derived from this compound have been investigated as inhibitors of carbonic anhydrase isoforms II, IX, and XII. These derivatives showed low nanomolar inhibition of these enzymes, suggesting applications in pharmacological treatments (Moi et al., 2020).
properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJVLGOXFLVWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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